molecular formula C8H9BrClF2N B13448186 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13448186
M. Wt: 272.52 g/mol
InChI Key: NULPBHOEEWNCCT-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
  • 2-Bromo-1-(3,4-difluorophenyl)ethanone
  • 2-Bromo-1-(2,3-difluorophenyl)ethanone

Comparison: Compared to similar compounds, 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

2-(2-bromo-3,6-difluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c9-8-5(3-4-12)6(10)1-2-7(8)11;/h1-2H,3-4,12H2;1H

InChI Key

NULPBHOEEWNCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCN)Br)F.Cl

Origin of Product

United States

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